molecular formula C9H14N2 B3020838 3-(3-Methylpyridin-2-yl)propan-1-amine CAS No. 1000512-96-8

3-(3-Methylpyridin-2-yl)propan-1-amine

Cat. No. B3020838
M. Wt: 150.225
InChI Key: WAUXGDVCSRTHRN-UHFFFAOYSA-N
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Description

The compound "3-(3-Methylpyridin-2-yl)propan-1-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to their versatile chemical reactivity and ability to act as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the one-pot synthesis approach has been utilized to create N-(1-methylpyridin-4(1H)-ylidene)amine ligands, which are closely related to the compound . These ligands were synthesized by reacting N-methylated-4-chloropyridinium triflate with different amines, followed by the addition of sodium hydride in dichloromethane . Another related compound, 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, was synthesized through a condensation reaction, showcasing the versatility of pyridine derivatives in forming various chemical structures .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, a novel phthalide derivative's structure was analyzed using X-ray single crystal diffraction and DFT calculations, revealing its crystallization in a monoclinic space group with specific unit-cell parameters . Similarly, the crystal structure of a fumaric acid salt of a pyridine derivative was determined, indicating that the solid and solution conformations are similar .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, reactions with nucleophiles can lead to the formation of various acyclic and heterocyclic compounds, as seen with methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates . Additionally, the reaction between unfunctionalized dienes and nitroarenes catalyzed by ruthenium complexes can yield allylic amines, hetero-Diels–Alder adducts, and N-arylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized by their thermal stability, phase transitions, and tautomeric forms. For example, the thermal stability and phase transitions of a pyridine derivative were investigated using TGA and DSC, revealing a melting point and indicating polymorphism . Tautomerism is another important property, as seen in acridin-9-amines substituted at the exocyclic nitrogen atom, where the compounds can exist in amino and imino forms in various solvents .

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it can cause severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs.

properties

IUPAC Name

3-(3-methylpyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUXGDVCSRTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpyridin-2-yl)propan-1-amine

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